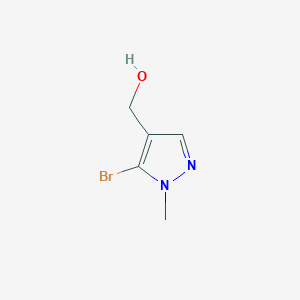
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a fluoro group and a carboxamide group, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridine Derivative: The final step involves coupling the thiadiazole derivative with a pyridine-3-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Agriculture: The compound is studied for its antimicrobial properties, making it a candidate for use in pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole-2-amine and 1,3,4-thiadiazole-5-carboxylic acid share the thiadiazole ring structure and exhibit similar biological activities.
Fluorinated Pyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share the fluorinated pyridine structure and are used in similar applications.
Uniqueness
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the fluoro group, thiadiazole ring, and pyridine carboxamide moiety. This unique structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
1339094-19-7 |
|---|---|
Molecular Formula |
C8H5FN4OS |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
InChI Key |
PBIQYCBTTXTNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=NN=CS2)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



